molecular formula C15H13N3O3S B5524200 N-{4-[(2-cyanophenyl)sulfamoyl]phenyl}acetamide

N-{4-[(2-cyanophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5524200
M. Wt: 315.3 g/mol
InChI Key: QLJOZUMRMDNDSH-UHFFFAOYSA-N
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Description

N-{4-[(2-cyanophenyl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C15H13N3O3S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a cyanophenyl group and an acetamide moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-cyanophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-cyanophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(2-cyanophenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2-cyanophenyl)sulfamoyl]phenyl}acetamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can lead to reduced tumor growth and proliferation. The compound binds to the active site of the enzyme, blocking its activity and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-cyanophenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and biological activities. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

N-[4-[(2-cyanophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-11(19)17-13-6-8-14(9-7-13)22(20,21)18-15-5-3-2-4-12(15)10-16/h2-9,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJOZUMRMDNDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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